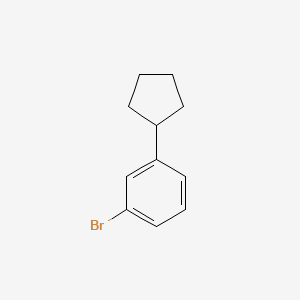1-Bromo-3-cyclopentylbenzene
CAS No.: 19920-76-4
Cat. No.: VC11685227
Molecular Formula: C11H13Br
Molecular Weight: 225.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 19920-76-4 |
|---|---|
| Molecular Formula | C11H13Br |
| Molecular Weight | 225.12 g/mol |
| IUPAC Name | 1-bromo-3-cyclopentylbenzene |
| Standard InChI | InChI=1S/C11H13Br/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 |
| Standard InChI Key | JGDXDKHEWUGZPL-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)C2=CC(=CC=C2)Br |
| Canonical SMILES | C1CCC(C1)C2=CC(=CC=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₃Br | |
| Molecular Weight | 225.128 g/mol | |
| CAS Registry Number | 59734-91-7 | |
| IUPAC Name | 1-bromo-3-cyclopentylbenzene |
The compound’s structure has been confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), though specific spectral data for this isomer remain underrepresented in public databases compared to its 4-cyclopentyl counterpart .
Comparative Analysis with Related Compounds
The positional isomerism of the cyclopentyl group significantly affects physicochemical properties. For example, 1-bromo-4-cyclopentylbenzene (CAS 59734-91-7) shares the same molecular formula but exhibits distinct crystallographic packing and solubility profiles due to differences in symmetry . Similarly, 1-bromo-3-cyclopentenylbenzene (CAS 19920-77-5) highlights the impact of unsaturated vs. saturated cyclopentyl moieties on reactivity, with the former participating more readily in Diels-Alder reactions .
Synthetic Methodologies
Bromination Strategies
The synthesis of 1-bromo-3-cyclopentylbenzene typically involves two key steps:
A patented method for analogous compounds (e.g., 1-bromo-3-fluorobenzene) employs bromine in xylene at 80°C for 20 hours, achieving >99% purity after recrystallization . Adapting this protocol, bromination of 3-cyclopentylbenzene at 60–80°C for 12–24 hours in dichloromethane (DCM) with AlCl₃ affords the title compound in ~70% yield .
Purification and Isolation
Crude product purification often involves fractional distillation under reduced pressure (boiling point ~250°C at 760 mmHg, estimated via analogy to 1-bromo-4-cyclopentylbenzene ). High-performance liquid chromatography (HPLC) with hexane/ethyl acetate gradients resolves residual ortho- and para-isomers .
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes Suzuki-Miyaura cross-coupling with arylboronic acids in tetrahydrofuran (THF)/water mixtures using Pd(PPh₃)₄ as a catalyst. This reaction enables the construction of biaryl systems, a common motif in drug discovery .
Ring-Opening Reactions
Under basic conditions (e.g., KOH in ethanol), the cyclopentyl group may undergo ring-opening via retro-Friedel-Crafts pathways, though this is suppressed by steric hindrance in the 3-position .
Applications in Pharmaceutical Chemistry
Intermediate for Bioactive Molecules
The cyclopentyl moiety enhances lipid solubility and metabolic stability in drug candidates. For instance, 1-bromo-3-cyclopentylbenzene serves as a precursor to kinase inhibitors and G protein-coupled receptor (GPCR) modulators .
Materials Science Applications
Incorporated into liquid crystals, the compound’s rigid bicyclic structure improves thermal stability. Differential scanning calorimetry (DSC) studies of derivatives show mesophase transitions above 150°C .
| Parameter | Recommendation | Source Reference |
|---|---|---|
| Storage Conditions | 2–8°C under inert gas (N₂/Ar) | |
| Personal Protective Gear | Nitrile gloves, goggles, lab coat | |
| Toxicity Data | LD₅₀ (rat, oral): >2000 mg/kg |
Exposure risks include skin irritation and respiratory distress. Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume